molecular formula C22H13BrFN3 B2875795 3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901227-94-9

3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2875795
CAS No.: 901227-94-9
M. Wt: 418.269
InChI Key: UNWZVBBYSYJHMB-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a bromophenyl group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The bromine and fluorine atoms would be expected to be in the para position on their respective phenyl rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the aromatic rings or at the nitrogen atoms in the pyrazoloquinoline core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine and fluorine atoms, which are both highly electronegative. This could result in interesting electronic properties .

Scientific Research Applications

Synthesis and Chemical Properties

One line of research has focused on the synthesis of pyrazoloquinoline derivatives, exploring their chemical properties and potential applications. The synthesis methods often involve multi-component reactions, allowing for the creation of structurally complex molecules. These methods are notable for their efficiency and the ability to introduce various functional groups into the pyrazoloquinoline framework. For instance, microwave-assisted multi-component protocols have been developed for synthesizing pyrazolo-[3,4-b]-quinolines, highlighting their operational simplicity, high yields, and eco-friendliness (Khumalo et al., 2019).

Photophysical and Electrochemical Properties

Another area of research focuses on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. These compounds have been found to exhibit interesting properties such as fluorescence and potential use in light-emitting devices. The study of their optical absorption, quantum efficiency, and fluorescence life times has provided insights into their suitability as organic fluorescent materials. For example, modifications in the pyrazoloquinoline molecule, such as fluorine substitution, have been shown to affect its fluorescence quantum efficiency and electron distribution, making these compounds suitable for various applications in material science (Szlachcic et al., 2018).

Biological and Medicinal Applications

Pyrazoloquinoline derivatives have also been studied for their biological and medicinal applications. Research has indicated that certain derivatives exhibit antimicrobial, antitumor, and anticancer activities. These compounds have been evaluated against various human tumor cell lines, and some have shown inhibitory effects comparable to established chemotherapy drugs. This suggests their potential as novel therapeutic agents. Notably, the synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and their evaluation for antimicrobial activity exemplify the exploration of these compounds in the context of drug discovery (Raval et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Many similar compounds exhibit biological activity by interacting with various enzymes or receptors .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology .

Properties

IUPAC Name

3-(4-bromophenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3/c23-15-7-5-14(6-8-15)21-19-13-25-20-4-2-1-3-18(20)22(19)27(26-21)17-11-9-16(24)10-12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWZVBBYSYJHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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